molecular formula C18H27N3O2 B11821696 tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11821696
M. Wt: 317.4 g/mol
InChI Key: WPKBOKOUBHPWRW-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a pyrrolidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl carbamate, cyclobutyl bromide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl and pyrrolidinyl-pyridinyl moieties.

    tert-Butyl N-(2-(pyrrolidin-2-yl)pyridin-2-yl)carbamate: Similar but without the cyclobutyl group.

Uniqueness

tert-Butyl cyclobutyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl ring and a pyrrolidinyl-pyridinyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-6-4-7-14)16-10-9-13(12-20-16)15-8-5-11-19-15/h9-10,12,14-15,19H,4-8,11H2,1-3H3

InChI Key

WPKBOKOUBHPWRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC1)C2=NC=C(C=C2)C3CCCN3

Origin of Product

United States

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